molecular formula C20H20N2O4S B4050949 1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA

1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA

Cat. No.: B4050949
M. Wt: 384.5 g/mol
InChI Key: JUDONKTUWVNXOD-UHFFFAOYSA-N
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Description

1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA is a complex organic compound that features a benzoyl group, a benzofuran moiety, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation reactions.

    Attachment of the Thiourea Linkage: This can be done by reacting isothiocyanates with amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA is unique due to its combination of a benzofuran moiety and a thiourea linkage, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-butan-2-yloxy-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-12(2)26-16-7-4-13(5-8-16)18(23)22-20(27)21-15-6-9-17-14(10-15)11-25-19(17)24/h4-10,12H,3,11H2,1-2H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDONKTUWVNXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA
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1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA
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1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA
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1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA
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1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA
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1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA

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